molecular formula C21H19N B1602303 (4-Allylphenyl)diphenylamine CAS No. 190334-80-6

(4-Allylphenyl)diphenylamine

Cat. No.: B1602303
CAS No.: 190334-80-6
M. Wt: 285.4 g/mol
InChI Key: YJYHPUGNMYKYNU-UHFFFAOYSA-N
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Description

(4-Allylphenyl)diphenylamine is an organic compound with the molecular formula C21H19N and a molecular weight of 285.38 g/mol It is a derivative of diphenylamine, where an allyl group is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Allylphenyl)diphenylamine can be synthesized through several methods. One common approach involves the reaction of diphenylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (4-Allylphenyl)diphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Allylphenyl)diphenylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a stabilizer in the production of rubber and plastics to prevent oxidative degradation.

Mechanism of Action

The mechanism of action of (4-Allylphenyl)diphenylamine involves its interaction with free radicals and reactive oxygen species. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and materials. This antioxidant activity is attributed to the presence of the diphenylamine moiety, which can stabilize free radicals through resonance structures .

Comparison with Similar Compounds

Properties

IUPAC Name

N,N-diphenyl-4-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-2-9-18-14-16-21(17-15-18)22(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h2-8,10-17H,1,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYHPUGNMYKYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584780
Record name N,N-Diphenyl-4-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190334-80-6
Record name N,N-Diphenyl-4-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190334-80-6
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Synthesis routes and methods

Procedure details

To a stirring, anhydrous ether solution (20 mL) of 16 (0.58 g, 1.8 mmol) under inert atmosphere, n-butyl lithium (1.6 M in hexanes, 1.2 mL, 1.92 mmol) was added slowly at −50° C., and the mixture was stirred at −50° C. for 15 min, and gradually warmed up to 25° C. After 3 h, copper iodide(I) (0.51 g, 2.7 mmol) was added followed by dropwise addition of allyl bromide (0.32 g, 2.7 mmol). The solution was stirred for 12 h, followed by quenching with 100 mL saturated aqueous NH4+Cl− solution and extraction with ether (3×100 mL). The combined ether extracts were washed with water (2×100 mL) and brine (2×100 mL), and dried over anhydrous Na2SO4. Following filtration, solvent was removed in vacuum to yield an oil. Chromatography on silica gel with hexane:methylene chloride (4:1) afforded 0.18 g of 17 as a colorless-oil. Yield, 35%. 1H NMR (CDCl3): δ 3.40 (d, J=7.5 Hz, 2H), 5.11-5.32 (m, 2H), 5.98-6.07 (m, 1H), 6.98-7.15 (m, 8H), 7.22-7.37 (m, 6H). Anal. Calcd for C21H19N: C, 88.36; H, 6.72; N, 4.91. Found, C, 88.34; H, 6.10; N, 4.24.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
copper iodide(I)
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Three
Name
hexane methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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